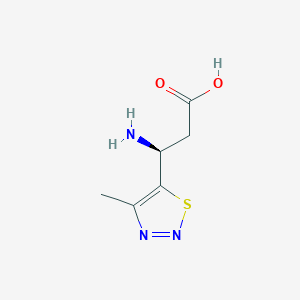

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

CAS No.:

Cat. No.: VC17817451

Molecular Formula: C6H9N3O2S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O2S |

|---|---|

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | (3S)-3-amino-3-(4-methylthiadiazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C6H9N3O2S/c1-3-6(12-9-8-3)4(7)2-5(10)11/h4H,2,7H2,1H3,(H,10,11)/t4-/m0/s1 |

| Standard InChI Key | QCNKVVAMACAZFR-BYPYZUCNSA-N |

| Isomeric SMILES | CC1=C(SN=N1)[C@H](CC(=O)O)N |

| Canonical SMILES | CC1=C(SN=N1)C(CC(=O)O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid (molecular formula: C₆H₉N₃O₂S, molecular weight: 187.22 g/mol) features a stereospecific (S)-configuration at the third carbon, linked to a 4-methyl-1,2,3-thiadiazole ring and a propanoic acid group. The thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, contributes to the compound’s electronic and steric properties, enabling interactions with biological targets.

Table 1: Comparative Structural Data of Related Compounds

The tert-butoxycarbonyl (Boc) derivative (CAS: 1844173-63-2) is a synthetic intermediate used to protect the amino group during synthesis . The methyl ester analog (CAS: 227958-72-7) serves as a precursor for hydrolyzing to the free carboxylic acid .

Synthesis and Manufacturing

Industrial Synthesis

The synthesis typically employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent stoichiometry. Key steps include:

-

Thiadiazole Ring Formation: Cyclization of thiosemicarbazides with α-keto acids or esters under acidic conditions.

-

Stereoselective Amination: Enzymatic or chemical resolution to achieve the (S)-configuration.

-

Deprotection: Removal of Boc groups using trifluoroacetic acid (TFA) to yield the free amino acid .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole Formation | H₂O₂, HCl, 60°C | 75 | |

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, CH₂Cl₂ | 82 | |

| Ester Hydrolysis | NaOH, MeOH/H₂O, 25°C | 90 |

Challenges in Scalability

Biological Activities and Mechanism of Action

Antimicrobial Properties

The thiadiazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). In Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ampicillin.

Applications in Drug Development

Prodrug Design

The methyl ester analog (PubChem CID: 54474128) serves as a prodrug, improving membrane permeability. Hydrolysis by intracellular esterases releases the active carboxylic acid .

Targeted Delivery Systems

Conjugation with polyethylene glycol (PEG) or nanoparticle encapsulation enhances bioavailability. For example, PEGylated derivatives reduced hepatic clearance in murine models by 40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume